molecular formula C16H18N2O3 B4400911 N-[2-(pentanoylamino)phenyl]furan-2-carboxamide

N-[2-(pentanoylamino)phenyl]furan-2-carboxamide

Cat. No.: B4400911
M. Wt: 286.33 g/mol
InChI Key: ZGSSESZFBXMWPL-UHFFFAOYSA-N
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Description

N-[2-(pentanoylamino)phenyl]furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives

Properties

IUPAC Name

N-[2-(pentanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-3-10-15(19)17-12-7-4-5-8-13(12)18-16(20)14-9-6-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSSESZFBXMWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pentanoylamino)phenyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with an appropriate amine. One common method involves the use of furfurylamine and 2-furoic acid under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Optimization of reaction conditions, such as solvent choice and reaction temperature, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pentanoylamino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(pentanoylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it has been shown to induce apoptosis through the activation of the Fas death receptor and subsequent caspase activation . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anti-tumor therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pentanoylamino)phenyl]furan-2-carboxamide is unique due to its specific structural features and the combination of the furan ring with the pentanoylamino group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(pentanoylamino)phenyl]furan-2-carboxamide
Reactant of Route 2
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N-[2-(pentanoylamino)phenyl]furan-2-carboxamide

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